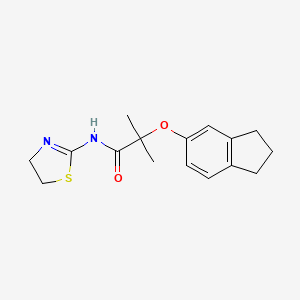

![molecular formula C15H9Cl2NO2S2 B4621865 5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is a thiazolidinone derivative, which is part of a broader class of compounds recognized for their versatile biological activities and chemical properties. Thiazolidinones have attracted significant attention in medicinal chemistry due to their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis Analysis

Thiazolidinone derivatives, including our compound of interest, are synthesized through various chemical reactions that typically involve the condensation of different functional groups. For instance, Chandrappa et al. (2009) demonstrated the synthesis of thiazolidinone derivatives with furan moieties, showing potent anticancer activity in human leukemia cell lines. Their synthesis method relies on variations in the functional group at the C-terminal of the thiazolidinone, highlighting the compound's structural diversity and potential for biological activity modulation (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for confirming these structures. For example, the study by Güiza et al. (2020) on a related thiazolidinone compound provided detailed X-ray diffraction data, contributing to understanding the compound's crystallographic characteristics (Güiza et al., 2020).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, reflecting their reactive chemical properties. Kandeel and Youssef (2001) explored the reactions of thiazolidine derivatives with nitrile oxides, demonstrating the compound's versatility in chemical transformations and potential for creating novel derivatives with enhanced biological activities (Kandeel & Youssef, 2001).

科学的研究の応用

Anticancer Applications

Thiazolidinone derivatives have been synthesized and evaluated for their cytotoxicity against human leukemia cells. The presence of the furan moiety and variations in the thiazolidinone structure, particularly the electron-donating groups, have shown to play a significant role in their anticancer properties. Some derivatives exhibited moderate to strong antiproliferative activities in a dose-dependent manner, highlighting the potential of these compounds in cancer therapy (Chandrappa et al., 2009; Chandrappa et al., 2010).

Antimicrobial and Anti-Helicobacter Pylori Activities

Novel thioxothiazolidin-4-one derivatives have also been synthesized and tested for their antimicrobial activities. These compounds, characterized by their thioxothiazolidinone core and various substituents, including furan rings, exhibited promising activity against a range of bacterial and fungal strains. This suggests their potential use as antimicrobial agents in medical treatments (B'Bhatt & Sharma, 2017).

Electrochemical Applications

The electrochemical properties of related compounds have been explored for potential applications in sensing and detection. Studies have focused on the redox behavior and the capacity of these compounds to interact with heavy metal ions, indicating their potential use in environmental monitoring and remediation (Stefaniu et al., 2018).

Sensitization-Based Solar Cells

Organic compounds with similar structural motifs have been utilized as redox couples in sensitization-based solar cells. Their non-absorbing nature and favorable redox potential make them suitable for use in dye-sensitized and quantum-dot sensitized solar cells, providing a more sustainable and cost-effective alternative to conventional materials (Rahman et al., 2018).

特性

IUPAC Name |

(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2S2/c1-18-14(19)13(22-15(18)21)7-11-2-3-12(20-11)8-4-9(16)6-10(17)5-8/h2-7H,1H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTODJALOUXWAQ-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)

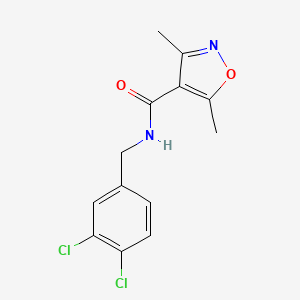

![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)

![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

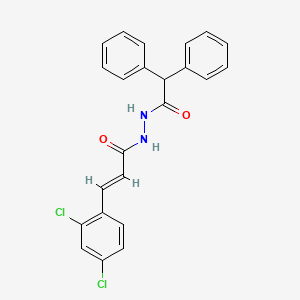

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)

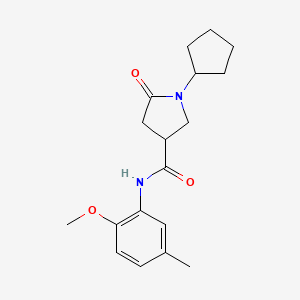

![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)

![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)

![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)